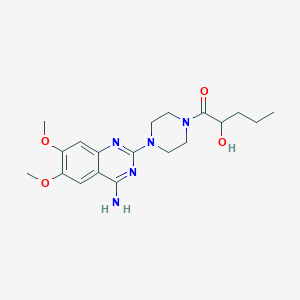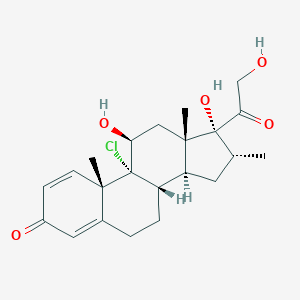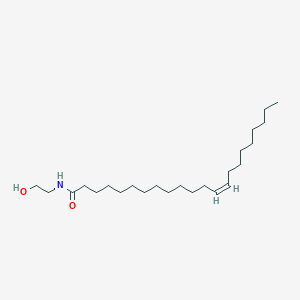
(S)-(-)-1-氨基-1-苯基丙烷
描述
(S)-(-)-1-Amino-1-phenylpropane, also known as (S)-(-)-1-aminopropiophenone (APPP), is an organic compound that has been studied extensively due to its potential applications in both scientific research and drug development. APPP is a chiral molecule, meaning it has two different stereoisomers, (S)-(-)-APPP and (R)-(+)-APPP. It is a highly versatile molecule, with a wide range of potential applications in a variety of fields.
科学研究应用
药物合成和药物开发:
- (S)-(+)-2-氨基-1-苯基丙烷-3,3,3-d3,(S)-(-)-1-氨基-1-苯基丙烷的衍生物,可以从 D-苯基-丙氨酸合成,具有高同位素和对映体纯度。这个过程在苯丙胺衍生物的背景下具有重要意义,苯丙胺衍生物与药物应用相关 (Gal,1977).
- 该化合物已被用于 3-氨基-3-苯基丙烷-1-醇衍生物的酶促拆分,从而生产出 (S)-达泊西汀,一种用于治疗早泄的药物,具有高对映体过量 (Torre, Gotor‐Fernández, & Gotor,2006).
- 它还在 (R)-福莫特罗和 (R)-坦索罗辛等商品药的合成中发挥作用,用于治疗哮喘和良性前列腺增生等疾病 (Ha 等,2007).
农业应用:
- 苯丙烷类化合物,与 (S)-(-)-1-氨基-1-苯基丙烷相关的化合物类别,在提高谷物和豆类的营养保健价值方面显示出潜力。这在开发高产栽培品种方面具有重要意义 (Dwivedi 等,2016).
癌症研究:
- (S)-(-)-1-氨基-1-苯基丙烷的衍生物已在卵巢癌和口腔癌中显示出有希望的细胞毒性,表明其在设计新的抗癌剂中的潜力 (Kumar 等,2009).
酶促和化学研究:
- 该化合物用于涉及酶促反应的研究,例如苯乙烯基苯丙胺的区域和立体选择性多酶合成,突出了其在化学合成和酶学中的相关性 (Corrado, Knaus, & Mutti,2021).
- 它参与了 β-氨基酮的对映选择性还原,这对于合成抗抑郁药至关重要 (Zhang 等,2015).
神经学研究:
- 2-氨基-1-(2,5-二甲氧基-4-甲基)苯基丙烷等衍生物因其在神经学研究中的强化作用而受到研究,特别是在药物滥用的背景下 (Yanagita,1986).
作用机制
安全和危害
未来方向
属性
IUPAC Name |
(1S)-1-phenylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N/c1-2-9(10)8-6-4-3-5-7-8/h3-7,9H,2,10H2,1H3/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQFLVLHRZFLDDV-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C1=CC=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0049288 | |
| Record name | (1S)-1-Phenyl-1-propanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0049288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3789-59-1 | |
| Record name | (-)-1-Phenylpropylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3789-59-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1S)-1-Phenyl-1-propanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0049288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzenemethanamine, .alpha.-ethyl-, (S) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.104.451 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Benzenemethanamine, α-ethyl-, (αS) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.958 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the challenges of synthesizing (S)-(-)-1-amino-1-phenylpropane using transaminases, and how has recent research addressed this?
A1: One of the main challenges in using transaminases for chiral amine synthesis, particularly for molecules like (S)-(-)-1-amino-1-phenylpropane, is the limited substrate scope of naturally occurring enzymes. These enzymes often exhibit low catalytic efficiency towards bulky substrates due to the size restrictions imposed by the active site. [] Recent research [] has focused on engineering the large binding pocket of an (S)-selective ω-transaminase (BPTA) derived from Paraburkholderia phymatum. By introducing specific mutations based on molecular docking and dynamic simulations, researchers successfully enhanced the enzyme's activity towards bulky aryl alkyl ketones like 1-propiophenone, the precursor to (S)-(-)-1-amino-1-phenylpropane. This resulted in a significant increase in both catalytic efficiency (kcat/KM) and conversion rate, demonstrating the potential of protein engineering to overcome the limitations of natural enzymes and enable the efficient synthesis of challenging chiral amines like (S)-(-)-1-amino-1-phenylpropane.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Naphtho[2,3-a]pyrene](/img/structure/B32191.png)
![4-chloro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B32192.png)









![5-Chloropyrazolo[1,5-a]pyrimidine](/img/structure/B32228.png)